molecular formula C14H12O2 B1381483 Benzyl benzoate-D12 CAS No. 352431-26-6

Benzyl benzoate-D12

Cat. No.: B1381483
CAS No.: 352431-26-6
M. Wt: 224.32 g/mol
InChI Key: SESFRYSPDFLNCH-USINEXLCSA-N
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Description

Benzyl benzoate-D12: is a deuterated form of benzyl benzoate, where the hydrogen atoms are replaced with deuterium. This compound is represented by the formula C14D12O2 . Benzyl benzoate itself is an organic compound used in various applications, including as a medication for treating scabies and lice, and as an insect repellent . The deuterated version, this compound, is often used in scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl benzoate-D12 can be synthesized through the esterification of deuterated benzyl alcohol (C6D5CD2OH) with deuterated benzoic acid (C6D5COOD). The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of deuterated benzyl alcohol with deuterated benzoic acid in the presence of a suitable catalyst. The reaction mixture is then purified through distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Benzyl benzoate-D12 is used as a solvent and reagent in organic synthesis. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures .

Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of benzyl benzoate in living organisms. The deuterated form allows for precise tracking and analysis .

Medicine: this compound is used in the development of new medications and treatments. Its unique properties make it valuable in studying drug interactions and efficacy .

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and as a plasticizer in polymers. Its stability and non-toxicity make it suitable for various applications .

Mechanism of Action

Benzyl benzoate-D12 exerts its effects by disrupting the nervous system of parasites, leading to their death. The exact mechanism involves the compound being absorbed by the parasites and interfering with their neural transmission. This results in paralysis and eventual death of the parasites . The molecular targets include the nervous system pathways of the parasites, although the precise molecular interactions are still under investigation .

Comparison with Similar Compounds

Uniqueness: Benzyl benzoate-D12 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterated form is more stable and allows for precise tracking in metabolic studies. It also offers unique insights in NMR spectroscopy due to the different magnetic properties of deuterium compared to hydrogen .

Properties

IUPAC Name

[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl] 2,3,4,5,6-pentadeuteriobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESFRYSPDFLNCH-USINEXLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC([2H])([2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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